

OD36 efficacy compared to LDN-193189

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	OD36	
Cat. No.:	B15542864	Get Quote

An Objective Comparison of **OD36** and LDN-193189 Efficacy

For researchers and professionals in drug development, selecting the optimal small molecule inhibitor is critical for experimental success. This guide provides a detailed comparison of **OD36** and LDN-193189, focusing on their efficacy, mechanism of action, and supporting experimental data.

Introduction to OD36 and LDN-193189

LDN-193189 is a well-established and highly potent small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. [1][2] It functions by targeting the ATP-binding pocket of BMP type I receptors, primarily ALK1, ALK2, ALK3, and ALK6. [3][4][5][6] Its high selectivity for BMP pathways over TGF- β and Activin signaling has made it a valuable tool in developmental biology and disease research, particularly in studies of fibrodysplasia ossificans progressiva (FOP). [1][3][7]

OD36 is a more recently developed macrocyclic inhibitor with a dual-targeting profile.[8][9][10] It is a potent inhibitor of both Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2).[10] The inhibition of RIPK2, a key component of the NOD-like receptor signaling pathway, gives **OD36** a distinct therapeutic potential in inflammatory diseases.[10][11][12] Its activity against ALK2 also makes it relevant for conditions like FOP.[8] [9][10]

Quantitative Efficacy Comparison



The following tables summarize the inhibitory activities of **OD36** and LDN-193189 against their primary kinase targets. Data is presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, which measure potency and binding affinity, respectively.

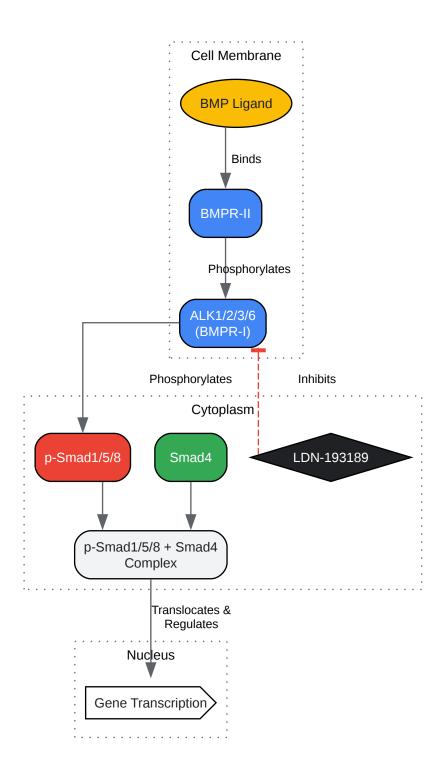
Target Kinase	OD36	LDN-193189	Metric
ALK1 (ACVR L1)	Kd = 90 nM[8][9]	IC50 = 0.8 nM[3][4][5]	Affinity / Potency
ALK2 (ACVR1)	IC50 = 47 nM, Kd = 37 nM[8][9]	IC50 = 5 nM, IC50 = 0.8 nM[3][4][5][7]	Potency / Affinity
ALK2 (R206H Mutant)	IC50 = 22 nM[8][9]	Not specified	Potency
ALK3 (BMPR1A)	Not specified	IC50 = 30 nM, IC50 = 5.3 nM[3][4][5][7]	Potency
ALK6 (BMPR1B)	Not specified	IC50 = 16.7 nM[3][4] [5]	Potency
RIPK2	IC50 = 5.3 nM[8][9]	Not specified	Potency

Signaling Pathways and Mechanisms of Action

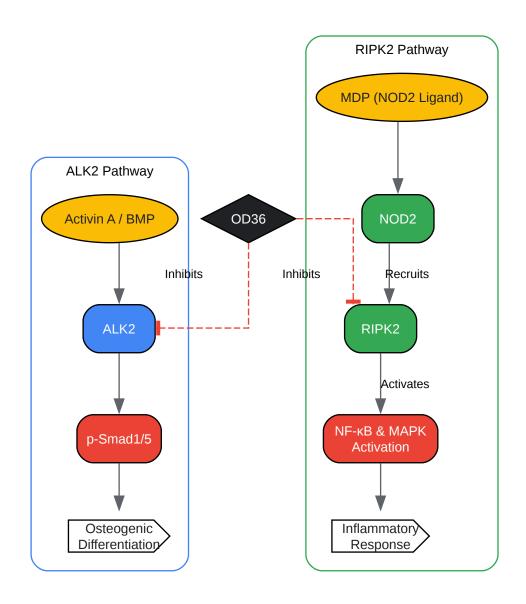
LDN-193189: Inhibition of the Canonical BMP Signaling Pathway

LDN-193189 selectively inhibits BMP type I receptors. In the canonical BMP pathway, ligand binding induces the formation of a receptor complex, leading to the phosphorylation of Smad1, Smad5, and Smad8.[3][7] These activated Smads then complex with Smad4 and translocate to the nucleus to regulate gene expression. LDN-193189 blocks this cascade at the receptor level, preventing downstream signaling.[2]











Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. cellgs.com [cellgs.com]
- 2. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. stemcell.com [stemcell.com]
- 7. cellagentech.com [cellagentech.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [OD36 efficacy compared to LDN-193189]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542864#od36-efficacy-compared-to-ldn-193189]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com